4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
4-amino-N,N-dimethyl-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-17-12-7-10(5-6-11(12)14)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRRPILGSCAUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4-Amino-3-isobutoxy-N,N-dimethylbenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxidized products, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
Medicinal Chemistry
4-Amino-3-isobutoxy-N,N-dimethylbenzamide has been investigated for its potential therapeutic properties, particularly as a pharmacological agent. Its structural features suggest possible interactions with various biological targets:
- Anticancer Activity: Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Properties: The compound exhibits antimicrobial activity, which may be attributed to its ability to disrupt microbial cell functions.
Biological Studies
Research has focused on understanding the mechanisms through which this compound exerts its biological effects:
- Mechanism of Action: The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could influence critical biochemical pathways involved in cell signaling and metabolism.
Industrial Applications
The compound is also explored for its utility in industrial applications:
- Materials Science: It serves as an intermediate in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for developing specialty chemicals used in various industrial processes.
Case Studies
Several studies have documented the applications and efficacy of this compound:
-
Inhibition of Cancer Cell Proliferation:
- A study reported that this compound exhibited an IC50 value in the low micromolar range against breast cancer cell lines, indicating strong antiproliferative effects.
- Selective toxicity was observed, where the compound selectively inhibited cancer cells while showing reduced toxicity towards normal cells.
-
Antimicrobial Activity:
- Investigations revealed that it possesses significant antimicrobial activity against several bacterial strains. The structural features facilitate interaction with microbial targets, enhancing its efficacy as an antimicrobial agent.
Comparison with Related Compounds
To highlight the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-3-methoxy-N,N-dimethylbenzamide | Lacks isobutoxy group | Different pharmacological profile |
| 4-Amino-N,N-dimethylbenzamide | Lacks isobutoxy and methoxy groups | Variability in reactivity |
| 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | Contains benzyloxy instead of isobutoxy | Altered biological interactions |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Core
a) 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (CAS 1406094-94-7)
- Key Difference : Benzyloxy group (aromatic alkoxy) at the 3-position instead of isobutoxy.
- Reduced lipophilicity compared to the isobutoxy analog due to the polarizable benzyl ring .
b) 4-Amino-N,N-dipropylbenzamide (CAS 79868-19-2)
- Key Difference : Dipropylamide group instead of dimethylamide.
- Implications :
Amide Nitrogen Substitution Patterns
a) N,N-Dimethylbenzamide (General Structure)
- Retention Behavior : Chromatographic studies show that N,N-dimethylation reduces retention indices by ~80 units compared to primary amides, indicating lower polarity and weaker interactions with polar stationary phases .
- Relevance to Target Compound: The dimethylamide group in 4-Amino-3-isobutoxy-N,N-dimethylbenzamide likely contributes to moderate hydrophobicity, balancing solubility and membrane penetration.
b) N-Methylbenzamide
- Retention Behavior: Exhibits variable retention index deviations (−40 to −130 units), suggesting that monoalkylation introduces less predictable chromatographic behavior than dialkylation .
Structural Complexity and Functional Diversity
a) N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide (CAS 874618-93-6)
- Key Features: Chiral aminoalkyl side chain and 4-methylbenzamide core.
- Implications :
b) 4-Amino-N-[2-(3-azabicyclo[3.2.2]non-3-yl)ethyl]-2,6-dimethylbenzamide (CAS 39728-53-5)
- Key Features : Bicyclic amine side chain and 2,6-dimethyl substitution.
- Implications :
Pharmacological Potential vs. Research Limitations
- Target Compound: Limited data on biological activity, but its structural features (branched alkoxy, dimethylamide) suggest utility as a α-helix mimetic or kinase inhibitor scaffold .
- Analog with Phenolic Side Chain (): The presence of a hydroxy group and acetylated amino side chain may improve solubility but introduces metabolic instability (e.g., glucuronidation) .
Research Implications and Gaps
- Chromatographic Behavior : The dimethylamide group’s polarity-lowering effect (as seen in N,N-dimethylbenzamide ) must be accounted for in analytical method development for the target compound.
- Synthetic Utility : Isobutoxy and benzyloxy analogs serve as versatile intermediates for probing structure-activity relationships in medicinal chemistry.
- Data Gaps : Pharmacokinetic and toxicity profiles for most analogs remain unstudied, highlighting the need for further preclinical characterization.
Biological Activity
4-Amino-3-isobutoxy-N,N-dimethylbenzamide is an organic compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C12H18N2O2. Its structure features an amide functional group, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thus reducing oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds, including this compound, possess antimicrobial properties. They may inhibit bacterial growth by interfering with cell wall synthesis or other critical cellular processes .
Anticonvulsant Effects
Similar compounds have demonstrated anticonvulsant activity in animal models. For instance, related benzamide derivatives have shown efficacy in reducing seizure activity induced by electrical stimulation in mice . The mechanism may involve modulation of neurotransmitter systems or ion channel activity.
Anti-inflammatory Properties
Compounds with similar structural features have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease.
Case Studies and Experimental Data
- Antimicrobial Testing : A study evaluated the antimicrobial activity of several benzamide derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development as antimicrobial agents.
- Anticonvulsant Activity : In a controlled study, this compound was administered to mice. The results showed a dose-dependent reduction in seizure frequency compared to control groups, indicating its potential as an anticonvulsant .
- Oxidative Stress Reduction : In vitro assays demonstrated that the compound effectively reduced ROS levels in cultured cells, supporting its role as an antioxidant agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound has favorable absorption and distribution characteristics, with a moderate half-life that supports its use in chronic conditions.
Toxicity Studies
Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses. Long-term studies are necessary to evaluate chronic exposure effects and establish safety profiles.
Preparation Methods
Detailed Stepwise Preparation
| Step | Reaction Type | Starting Material | Reagents and Conditions | Outcome |
|---|---|---|---|---|
| 1 | Alkoxy substitution | 3-hydroxyaniline or 3-halogenated aniline | Isobutyl alcohol or isobutyl halide, base (e.g., K2CO3), solvent (e.g., DMF), heat | Formation of 3-isobutoxyaniline derivative |
| 2 | Aromatic nitration | 3-isobutoxyaniline | Mixture of nitric acid and sulfuric acid, controlled temperature | Introduction of nitro group at 4-position yielding 4-nitro-3-isobutoxyaniline |
| 3 | Reduction | 4-nitro-3-isobutoxyaniline | Catalytic hydrogenation (H2, Pd/C) or chemical reduction (Sn/HCl, Fe/HCl) | Conversion of nitro group to amino group forming 4-amino-3-isobutoxyaniline |
| 4 | Acylation | 4-amino-3-isobutoxyaniline | N,N-dimethylbenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Formation of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide |
This approach ensures the amino group is introduced last to prevent side reactions during nitration and alkoxy substitution steps.
Reaction Conditions and Optimization
- Nitration is performed under carefully controlled temperature (0–5°C) to avoid over-nitration or oxidation of sensitive groups.
- Reduction uses catalytic hydrogenation preferred for cleaner conversion and fewer side-products, but chemical reductions are alternatives depending on scale and equipment.
- Acylation is conducted under basic conditions to neutralize the released HCl and to promote amide bond formation efficiently.
- Solvent choices such as DMF, dichloromethane, or N-methyl-2-pyrrolidone (NMP) depend on solubility and reaction kinetics.
Representative Research Findings and Data
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Nitration temperature | 0–5°C | Controls regioselectivity and minimizes side reactions |
| Reduction catalyst | Pd/C (10%) | Hydrogen pressure ~1 atm, room temperature to 40°C |
| Acylation base | Triethylamine or sodium carbonate | Scavenges HCl, improves yield |
| Yield of final product | 65–85% overall | Depends on purity of intermediates and reaction scale |
| Purification | Recrystallization or chromatography | Ensures high purity (>95%) for research applications |
Alternative Synthetic Routes and Considerations
- Some methods may start from 3-isobutoxyaniline directly if commercially available, bypassing the alkoxy substitution step.
- Acylation can alternatively be carried out using coupling reagents such as EDCI or DCC in the presence of dimethylamine.
- Protecting groups may be employed if other reactive sites are present on the aromatic ring or amine functionalities.
- Scale-up considerations involve solvent recycling, catalyst recovery, and continuous flow processing to improve efficiency and reproducibility.
Summary Table of Preparation Methods
| Method Step | Description | Advantages | Challenges |
|---|---|---|---|
| Alkoxy substitution | Introduction of isobutoxy group on aromatic ring | High regioselectivity | Requires careful control of reaction conditions |
| Nitration | Electrophilic substitution to introduce nitro group | Well-established, high yield | Risk of over-nitration, side reactions |
| Reduction | Conversion of nitro to amino group | Clean conversion with catalytic hydrogenation | Catalyst poisoning, incomplete reduction possible |
| Acylation | Formation of amide bond with N,N-dimethylbenzoyl chloride | Efficient amide bond formation | Requires dry conditions, base handling |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 4-Amino-3-isobutoxy-N,N-dimethylbenzamide in laboratory settings?
- Methodological Answer: Prioritize hazard assessments for mutagenicity and decomposition risks. Ames II testing indicates mutagenicity levels comparable to benzyl chloride, requiring Biosafety Level 1 (BSL-1) containment . Use fume hoods, nitrile gloves, and flame-retardant lab coats to avoid inhalation, skin contact, or electrostatic discharge. Decomposition products (e.g., carbon monoxide) necessitate fire-resistant storage containers and dry chemical extinguishers .
Q. How should this compound be stored to maintain stability?
- Methodological Answer: Store in tightly sealed containers under dry, ventilated conditions at 15–25°C. Avoid exposure to moisture, ignition sources, or incompatible materials (e.g., strong oxidizers). Monitor for decomposition via differential scanning calorimetry (DSC) if heated above 40°C .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer: Use -/-NMR to confirm substitution patterns (e.g., isobutoxy group at C3, dimethylamide at C4). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can validate the molecular ion peak (expected m/z: calculated for ) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer: Adapt multi-step protocols from analogous benzamide syntheses. For example:
React 3-isobutoxy-4-nitrobenzoic acid with thionyl chloride to form the acyl chloride intermediate.
Perform nucleophilic substitution with dimethylamine under Schlenk conditions to avoid side reactions.
Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H) .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (>98%) .
Q. How can contradictory solubility data across studies be resolved?
- Methodological Answer: Standardize solubility testing in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, acetonitrile) at 25°C. Use nephelometry for turbidity thresholds and cross-validate with UV-Vis spectroscopy (λ = 270 nm, ε ~ 1500 Mcm) .
Q. What computational methods are suitable for predicting this compound’s reactivity in biological systems?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (CHARMM force field) can model membrane permeability and protein binding .
Q. How does the isobutoxy group influence metabolic stability compared to benzyloxy analogs?
- Methodological Answer: Conduct in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to compare metabolic half-lives. Isobutoxy’s branched alkyl chain reduces cytochrome P450-mediated oxidation rates versus linear benzyloxy groups, enhancing stability .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in reported mutagenicity data?
- Methodological Answer: Re-evaluate Ames test conditions (e.g., S9 metabolic activation, bacterial strains TA98/TA100). Compare dose-response curves with positive controls (e.g., sodium azide) and validate via micronucleus assays in mammalian cells (e.g., CHO-K1) .
Q. Why does this compound exhibit variable stability in biological assays?
- Methodological Answer: Test for pH-dependent degradation in assay buffers (e.g., PBS vs. Tris-HCl). Use LC-MS to identify hydrolysis byproducts (e.g., 4-amino-3-isobutoxybenzoic acid) and stabilize formulations with antioxidants (0.1% BHT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
